1-(1,1-Difluoro-2-methylpropyl)-3-methylbenzene
Description
1-(1,1-Difluoro-2-methylpropyl)-3-methylbenzene is a fluorinated aromatic compound featuring a 3-methylbenzene core substituted with a 1,1-difluoro-2-methylpropyl group. The presence of two fluorine atoms on the propyl chain likely enhances its polarity and electron-withdrawing effects compared to non-fluorinated analogs, influencing reactivity and physical properties.
Properties
IUPAC Name |
1-(1,1-difluoro-2-methylpropyl)-3-methylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F2/c1-8(2)11(12,13)10-6-4-5-9(3)7-10/h4-8H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNZYVTOFSCRECZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(C(C)C)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,1-Difluoro-2-methylpropyl)-3-methylbenzene typically involves the introduction of the difluoromethyl group to a benzene ring. One common method is the reaction of 3-methylbenzyl chloride with difluoromethyl lithium under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as the use of continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(1,1-Difluoro-2-methylpropyl)-3-methylbenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of methyl-substituted benzene derivatives.
Substitution: Formation of brominated or nitrated benzene derivatives.
Scientific Research Applications
1-(1,1-Difluoro-2-methylpropyl)-3-methylbenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(1,1-Difluoro-2-methylpropyl)-3-methylbenzene involves its interaction with molecular targets such as enzymes and receptors. The difluoromethyl group can influence the compound’s binding affinity and specificity towards these targets. The presence of fluorine atoms can also affect the compound’s electronic properties, leading to unique reactivity and biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations :
- Yield and Synthetic Efficiency : The chloro-substituted derivative (3j) exhibits the highest yield (93%), likely due to the stability of the chloro group and optimized catalytic conditions . In contrast, azido derivatives (e.g., 2al, L8) show variable yields (50–95%), influenced by the reactivity of NaN3 and steric effects .
- Fluorination Impact : While 1-(2-fluoropropyl)-3-methylbenzene (F10) lacks difluoro substitution, its ¹⁹F NMR data (δ ~ -180 ppm for C-F) highlight fluorine's distinct spectroscopic signature, which would differ for 1,1-difluoro analogs due to coupling between two fluorine atoms .
Electronic and Steric Effects
- Electron-Withdrawing vs. Electron-Donating Groups :
- The difluoro group in the target compound is strongly electron-withdrawing, which could deactivate the benzene ring toward electrophilic substitution compared to electron-donating groups like methyl (e.g., 3g) .
- Azido and chloro substituents (2al, 3j) exhibit moderate electron-withdrawing effects, impacting reactivity in metal-catalyzed reactions (e.g., C–H functionalization) .
Spectroscopic and Physical Properties
Table 2: Spectroscopic Comparison
Key Findings :
- The ¹⁹F NMR chemical shift for monofluoro compounds (e.g., F10) is distinct but would split into a doublet of triplets in 1,1-difluoro analogs due to F-F coupling.
- Azido groups (L8, 2al) exhibit characteristic ¹³C signals near δ 138–140 ppm for the N3-bearing carbon .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 1-(1,1-Difluoro-2-methylpropyl)-3-methylbenzene, and how can reaction conditions be controlled to maximize yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, such as halogenation and substitution. For example, the introduction of a difluoroalkyl group to a methylbenzene derivative may require fluorinating agents (e.g., DAST or Deoxofluor) under inert conditions. Temperature control (e.g., −78°C to room temperature) and solvent selection (e.g., anhydrous THF or DCM) are critical to avoid side reactions. Purification via column chromatography or recrystallization ensures high purity .
Q. How can researchers confirm the molecular structure of this compound, and which analytical techniques are most reliable?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for verifying substituent positions and fluorine environments. Mass spectrometry (HRMS or EI-MS) confirms molecular weight. For crystallographic validation, single-crystal X-ray diffraction using SHELXL refinement provides atomic-level resolution .
Q. What functional groups in this compound are most reactive, and how do they influence synthetic modifications?
- Methodological Answer : The difluoroalkyl group is electron-withdrawing, making the adjacent methylbenzene ring susceptible to electrophilic substitution. The methylpropyl chain can undergo further alkylation or oxidation. Strategic protection/deprotection steps (e.g., using TMSCl for hydroxyl groups) may be required during derivatization .
Advanced Research Questions
Q. How can computational methods predict the regioselectivity of reactions involving 1-(1,1-Difluoro-2-methylpropyl)-3-methylbenzene?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and charge distribution to predict reaction pathways. For example, Fukui indices identify nucleophilic/electrophilic sites on the benzene ring. Molecular dynamics simulations assess solvent effects on reaction kinetics .
Q. What strategies resolve contradictions in crystallographic data when fluorine atoms exhibit positional disorder?
- Methodological Answer : SHELXL’s PART and FRAG instructions refine disordered fluorine atoms. High-resolution data (≤1.0 Å) and twin refinement (using TWIN and BASF commands) improve model accuracy. Complementary techniques like cryo-EM or neutron diffraction may resolve ambiguities in heavy-atom environments .
Q. How do steric and electronic effects of the difluoroalkyl group influence biological interactions in drug discovery studies?
- Methodological Answer : Fluorine’s electronegativity enhances binding affinity to hydrophobic enzyme pockets (e.g., cytochrome P450). Steric bulk from the 2-methylpropyl group can be optimized via structure-activity relationship (SAR) studies. Radiolabeling (e.g., ¹⁸F isotopes) tracks metabolic pathways in vivo .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
